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Compound of Interest

Compound Name: N-Methylindole-5-boronic acid

Cat. No.: B060488 Get Quote

CAS Number: 192182-55-1

This technical guide provides an in-depth overview of N-Methylindole-5-boronic acid, a

versatile building block for researchers, scientists, and drug development professionals. The

document covers its chemical properties, synthesis, and key applications, with a focus on its

role in medicinal chemistry and organic synthesis.

Physicochemical Properties
N-Methylindole-5-boronic acid is a solid with the molecular formula C₉H₁₀BNO₂ and a

molecular weight of 174.99 g/mol .[1] It is characterized by the presence of a boronic acid

group at the 5-position of the N-methylated indole scaffold. This functional group is crucial for

its utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-

coupling reaction.

Property Value Reference

CAS Number 192182-55-1 [1][2]

Molecular Formula C₉H₁₀BNO₂ [1]

Molecular Weight 174.99 g/mol [1]

Appearance Solid

Storage Temperature -20°C [2]
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Synthesis of N-Methylindole-5-boronic Acid
The synthesis of N-Methylindole-5-boronic acid can be achieved through a multi-step

process starting from commercially available precursors. A common strategy involves the

borylation of a halogenated N-methylindole derivative, followed by hydrolysis of the resulting

boronic ester.

Synthesis of the Pinacol Ester Precursor
A widely used precursor is 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole,

the pinacol ester of N-Methylindole-5-boronic acid. This intermediate can be synthesized

from 5-bromo-1-methyl-1H-indole via a palladium-catalyzed cross-coupling reaction with a

diboron reagent, such as bis(pinacolato)diboron.

Experimental Workflow: Synthesis of Boronic Acid Pinacol Ester

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b060488?utm_src=pdf-body
https://www.benchchem.com/product/b060488?utm_src=pdf-body
https://www.benchchem.com/product/b060488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Catalyst System

Solvent

Product

5-Bromo-1-methylindole

Reaction Mixture

Bis(pinacolato)diboron

Pd(dppf)Cl₂

Potassium Acetate

Dioxane

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleHeatingReflux Work-upPurification

Click to download full resolution via product page

Caption: General workflow for the synthesis of the pinacol ester of N-Methylindole-5-boronic
acid.

Hydrolysis to N-Methylindole-5-boronic Acid
The final step is the hydrolysis of the pinacol ester to the desired boronic acid. This can be

achieved under acidic or basic conditions, or by transesterification. A general method involves

stirring the pinacol ester with silica gel in methanol at room temperature.[3]

Experimental Protocol: Hydrolysis of Pinacol Ester

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b060488?utm_src=pdf-body-img
https://www.benchchem.com/product/b060488?utm_src=pdf-body
https://www.benchchem.com/product/b060488?utm_src=pdf-body
https://www.benchchem.com/product/b060488?utm_src=pdf-body
https://www.rsc.org/suppdata/ra/c4/c4ra08213c/c4ra08213c1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolution: Dissolve the 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

in methanol.

Addition of Silica Gel: Add silica gel to the solution.

Stirring: Stir the mixture at room temperature for 24 hours.

Filtration: Filter the reaction mixture to remove the silica gel.

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield N-Methylindole-5-boronic acid.[3]

Applications in Organic Synthesis
N-Methylindole-5-boronic acid is a valuable reagent in organic synthesis, primarily utilized in

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction

allows for the introduction of the N-methylindol-5-yl moiety onto a wide range of aromatic and

heteroaromatic scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl

and heteroaryl compounds. N-Methylindole-5-boronic acid can be coupled with various aryl

and heteroaryl halides or triflates in the presence of a palladium catalyst and a base.

Logical Relationship: Suzuki-Miyaura Coupling

N-Methylindole-5-boronic acid

Coupled Product

Aryl/Heteroaryl Halide Palladium Catalyst Base

Click to download full resolution via product page
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Caption: Key components of the Suzuki-Miyaura cross-coupling reaction involving N-
Methylindole-5-boronic acid.

A general protocol for the Suzuki-Miyaura coupling of an aryl halide with N-Methylindole-5-
boronic acid is as follows:

Experimental Protocol: General Suzuki-Miyaura Coupling

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), N-Methylindole-5-
boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base

(e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

Heating: Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24

hours), monitoring the reaction progress by TLC or LC-MS.

Work-up: After completion, cool the reaction mixture, dilute with an organic solvent (e.g.,

ethyl acetate), and wash with water and brine.

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude

product by column chromatography.

Catalyst Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 60 5-8 91-99

Pd(PPh₃)₄ K₂CO₃ DME/H₂O 80 2 Good

PdCl₂(PPh₃)₂ K₂CO₃ DMF/H₂O 70 3 Good

Note: Yields are representative and can vary depending on the specific substrates and reaction

conditions.

Applications in Medicinal Chemistry
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The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous

biologically active compounds. The ability to functionalize the indole ring at the 5-position using

N-Methylindole-5-boronic acid makes it a valuable tool in drug discovery for developing novel

therapeutic agents.

Antimicrobial Activity
N-Methylindole-5-boronic acid has been reported to exhibit antimicrobial properties. It is

described as a regioselective antimicrobial agent that inhibits the growth of both Gram-positive

and Gram-negative bacteria, as well as fungi, in vitro.[1] Specific strains that it has shown to be

effective against include Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.[1]

While detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values for N-
Methylindole-5-boronic acid are not readily available in the public domain, studies on boric

acid have shown MIC values of 7.60 mg/mL against E. coli and 3.80 mg/mL against

Staphylococcus aureus.[4][5]

Kinase Inhibitors
Kinases are important targets in drug discovery, particularly in oncology. The indole nucleus is

a common scaffold in the design of kinase inhibitors. N-Methylindole-5-boronic acid can be

used to synthesize substituted indoles that can act as inhibitors of various kinases, such as c-

Jun N-terminal kinase 3 (JNK3).[1] The synthesis of such inhibitors often involves a Suzuki-

Miyaura coupling to introduce an aryl group at the 5-position of the indole ring.[1]

Signaling Pathway: General Kinase Inhibition
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Caption: General mechanism of kinase inhibition by a small molecule inhibitor derived from N-
Methylindole-5-boronic acid.

Conclusion
N-Methylindole-5-boronic acid is a key synthetic intermediate with significant applications in

organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions

provides a straightforward method for the synthesis of a wide array of 5-substituted N-

methylindole derivatives. The reported antimicrobial activity and its potential as a scaffold for

kinase inhibitors highlight its importance for researchers in the field of drug discovery and

development. Further exploration of its biological activities and synthetic applications is

warranted to fully realize its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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